Traxoprodil mesylate

Catalog No.
S545731
CAS No.
188591-67-5
M.F
C21H29NO6S
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Traxoprodil mesylate

CAS Number

188591-67-5

Product Name

Traxoprodil mesylate

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid

Molecular Formula

C21H29NO6S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, CP 101,606, CP-101,606, CP-101606, CP101,606, traxoprodil, traxoprodil mesylate

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O

Description

The exact mass of the compound Traxoprodil mesylate is 327.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotection after Traumatic Brain Injury (TBI):

Traxoprodil mesylate was initially studied for its ability to protect brain cells following a traumatic brain injury (TBI). The idea was that it might help reduce cell death and improve functional outcomes. Some pre-clinical studies in animals showed promise, suggesting it could offer neuroprotection []. However, larger clinical trials in humans failed to demonstrate significant benefits [].

Mechanism of Action:

The exact mechanism by which Traxoprodil mesylate might exert neuroprotective effects is not fully understood. Research suggests it may interact with various cellular processes involved in brain injury, including modulating glutamate receptors and NMDA excitotoxicity [].

Traxoprodil mesylate, also known as CP101,606 mesylate, is a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered interest in the field of neuropharmacology due to its potential therapeutic effects in various neuropsychiatric disorders, including depression and schizophrenia. Its chemical formula is C20H25NO3·CH4O3S, indicating it is a mesylate salt derived from the parent compound, Traxoprodil. The mesylate form enhances its solubility and bioavailability, making it suitable for pharmacological applications .

  • Traxoprodil mesylate acts as a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit [, ].
  • NMDARs are involved in excitatory neurotransmission, and Traxoprodil mesylate's interaction is thought to modulate neuronal activity and potentially promote neuroprotection and antidepressant effects [, ].
  • Clinical trials for stroke treatment were halted due to concerns about electrocardiogram (EKG) abnormalities, particularly QT prolongation, which can disrupt heart rhythm [].
  • Detailed information on specific toxicity data is limited due to the compound not being widely available.

Limitations and Future Research

  • While Traxoprodil mesylate shows promise in pre-clinical studies, further research is needed to determine its safety and efficacy in humans [, ].
  • Developing formulations that minimize EKG risks and exploring its potential for treating depression require further investigation [].
Typical of amines and alcohols. Notably, it can participate in nucleophilic substitution reactions due to the presence of the mesylate group, which can be displaced by nucleophiles. The compound's structure allows for potential modifications through esterification and amidation reactions, facilitating the development of analogs with varied pharmacological properties. Additionally, the interactions with biological targets often involve conformational changes that are critical for its activity as an NMDA receptor antagonist .

Traxoprodil mesylate exhibits significant biological activity as an NMDA receptor antagonist. By selectively inhibiting the NR2B subunit, it modulates glutamatergic neurotransmission, which is implicated in numerous neurological conditions. Preclinical studies have demonstrated its efficacy in protecting neurons from excitotoxicity and promoting neuroprotection in models of ischemia and neurodegenerative diseases . Furthermore, its antidepressant-like effects have been observed in animal models, suggesting potential utility in treating major depressive disorder .

The synthesis of Traxoprodil mesylate typically involves several steps:

  • Synthesis of Traxoprodil: The initial step involves the formation of Traxoprodil through a multi-step organic synthesis process that includes the assembly of its core structure via standard organic reactions such as alkylation and cyclization.
  • Mesylation: The final step involves reacting Traxoprodil with methanesulfonyl chloride to form Traxoprodil mesylate. This reaction is conducted under basic conditions to facilitate the formation of the mesylate salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmacological testing .

Traxoprodil mesylate has several potential applications in medicine:

  • Neuropsychiatric Disorders: Its primary application is in treating conditions like depression and schizophrenia due to its NMDA receptor antagonism.
  • Neuroprotection: It is being investigated for its protective effects against neuronal damage in various models of neurodegeneration.
  • Pain Management: There are exploratory studies into its use for managing chronic pain syndromes due to its modulation of excitatory neurotransmission .

Studies have shown that Traxoprodil mesylate interacts with various pharmacological agents when co-administered. For instance, interactions with selective serotonin reuptake inhibitors like fluoxetine and imipramine have been observed, indicating potential pharmacokinetic interactions that could affect therapeutic outcomes . These interactions highlight the importance of understanding drug-drug interactions in clinical settings to optimize treatment regimens.

Several compounds exhibit similar pharmacological profiles to Traxoprodil mesylate. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
MemantineNMDA receptor antagonistNon-selective; used primarily for Alzheimer's disease
KetamineNMDA receptor antagonistRapid antidepressant effects; used off-label for depression
DextromethorphanNMDA receptor antagonistCommonly used as a cough suppressant; has dissociative properties
LanicemineNMDA receptor antagonistInvestigated for treatment-resistant depression; rapid action

Traxoprodil mesylate's selectivity for the NR2B subunit distinguishes it from these compounds, potentially offering unique therapeutic advantages in specific clinical contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

423.17155882 g/mol

Monoisotopic Mass

423.17155882 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I23V4CCC9V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134234-12-1

Wikipedia

Traxoprodil mesylate
Traxoprodil

Dates

Modify: 2023-08-15
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12: Hansen KB, Ogden KK, Yuan H, Traynelis SF. Distinct functional and pharmacological properties of Triheteromeric GluN1/GluN2A/GluN2B NMDA receptors. Neuron. 2014 Mar 5;81(5):1084-1096. doi: 10.1016/j.neuron.2014.01.035. PubMed PMID: 24607230; PubMed Central PMCID: PMC3957490.
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